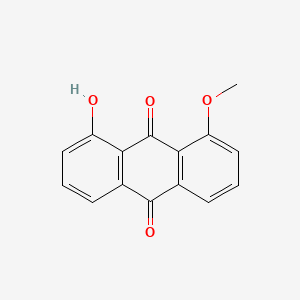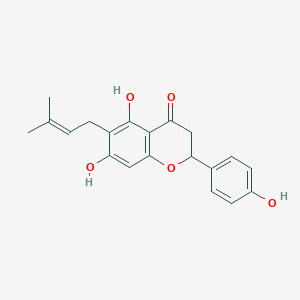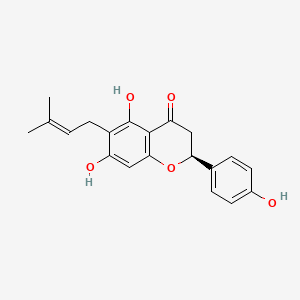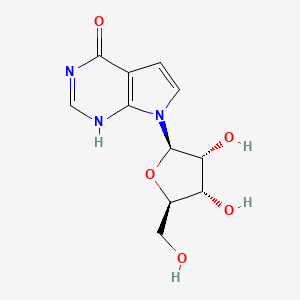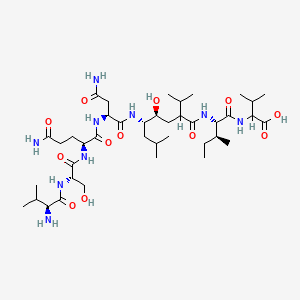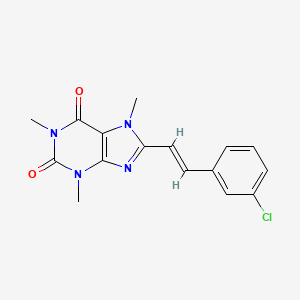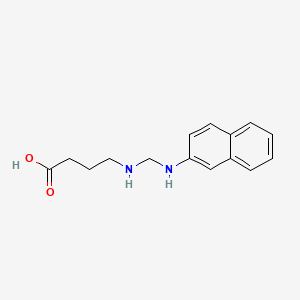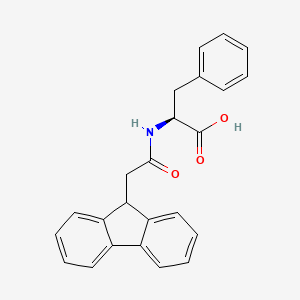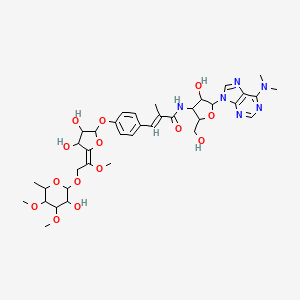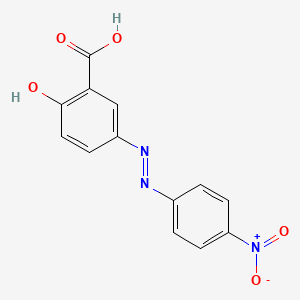
Alizarine Yellow R
概要
説明
Alizarine Yellow R is a yellow-colored azo dye primarily used as a pH indicator. It is commercially available as a sodium salt and, in its pure form, appears as a rust-colored solid . The compound is produced through a diazo coupling reaction, which involves the reaction of salicylic acid with a diazonium derivative of 4-nitroaniline .
作用機序
Target of Action
Alizarine Yellow R is a yellow colored azo dye . It is primarily used as a pH indicator . The primary target of this compound is the hydrogen ion concentration in a solution, which determines the pH of the solution .
Mode of Action
This compound changes color in response to changes in pH, acting as a visual indicator of the acidity or alkalinity of a solution . The color change is a result of the interaction between the dye and hydrogen ions in the solution .
Biochemical Pathways
It is known that the dye is produced by the azo coupling of salicylic acid and diazonium derivative of 4-nitroaniline . This suggests that the dye may interact with biochemical pathways involving these compounds.
Pharmacokinetics
It is primarily used externally as a pH indicator .
Result of Action
The primary result of this compound’s action is a visible color change that indicates the pH of a solution . This allows for easy and quick determination of acidity or alkalinity, which can be crucial in various scientific and industrial applications .
Action Environment
The action of this compound is influenced by the environmental conditions of the solution it is in. For instance, the dye’s color change is dependent on the hydrogen ion concentration, which can be affected by factors such as temperature and the presence of other chemicals . Furthermore, the dye’s stability may be influenced by exposure to light and heat .
生化学分析
Biochemical Properties
Alizarine Yellow R interacts with various biomolecules in its role as a pH indicator. It changes color depending on the pH of the solution it is in, thereby indicating the level of acidity or alkalinity
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its function as a pH indicator. It changes color in response to changes in the hydrogen ion concentration, which is a fundamental aspect of many biochemical reactions
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. Safety data sheets indicate that it may be harmful if swallowed, suggesting potential adverse effects at high doses .
Transport and Distribution
Given its use as a pH indicator, it may be distributed throughout a solution or medium to accurately measure pH levels .
Subcellular Localization
As a pH indicator, it is likely to be found throughout the cell where it can interact with hydrogen ions .
準備方法
Synthetic Routes and Reaction Conditions: Alizarine Yellow R is synthesized via the azo coupling of salicylic acid and the diazonium derivative of 4-nitroaniline . The process involves the following steps:
Diazotization: 4-nitroaniline is treated with sodium nitrite in an acidic medium to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with salicylic acid under alkaline conditions to form this compound.
Industrial Production Methods: An alternative industrial method involves dissolving 4-nitrochlorobenzene in dichloromethane and reacting it with a sodium hydroxide solution containing 5-hydrazino salicylic acid. The mixture is heated, followed by the addition of hydrogen peroxide under ultrasonic and stirring conditions to obtain high-purity this compound sodium salt .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: this compound can participate in electrophilic substitution reactions due to the presence of the azo group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nitrated derivatives.
科学的研究の応用
Alizarine Yellow R has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in various titrations and analytical procedures.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in the textile industry for dyeing fabrics and in the anodizing process to change the color of aluminum
類似化合物との比較
- Alizarine Yellow 2G
- Gallacetophenone (Alizarine Yellow C)
Comparison:
- Alizarine Yellow R vs. Alizarine Yellow 2G: Both are azo dyes, but this compound is primarily used as a pH indicator, while Alizarine Yellow 2G has different applications in dyeing and staining.
- This compound vs. Gallacetophenone: Gallacetophenone is another azo dye with similar properties but different structural features and applications.
This compound stands out due to its specific use as a pH indicator and its unique synthesis involving salicylic acid and 4-nitroaniline .
特性
IUPAC Name |
2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21/h1-7,17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJPMMYYRNHJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1033163 | |
| Record name | Alizarin Yellow R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1033163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-brown solid; [Merck Index] Dark brown solid; [Sigma-Aldrich MSDS] | |
| Record name | Alizarine Yellow R | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11698 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2243-76-7 | |
| Record name | Mordant Orange 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alizarine Yellow R | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alizarin Yellow R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1033163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(p-nitrophenylazo)salicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALIZARINE YELLOW R | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBF2VZO457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Alizarine Yellow R be used to detect metal ions?
A1: Yes, this compound can be utilized as a chromogenic reagent in spectrophotometric determination of metal ions. Specifically, it forms a heteroligand complex with manganese (II) in the presence of 4,7-diphenyl-1,10-phenantroline. This complex exhibits a distinct color, allowing for quantitative analysis of manganese (II) concentration via spectrophotometry. []
Q2: What makes this compound suitable for removing pollutants from water?
A2: this compound, when incorporated into a nanosized Nickel Ferrite (NiFe2O4)/Active Carbon composite, demonstrates a strong affinity for azo dyes like Methyl Orange. This composite material acts as an efficient adsorbent, effectively removing these dyes from aqueous solutions. Notably, the composite exhibits superior adsorption capabilities compared to using either Nickel Ferrite (NiFe2O4) or active carbon alone. [, ]
Q3: How does pH affect the adsorption of dyes by this compound composites?
A3: The pH of the solution significantly influences the adsorption efficiency of this compound-based composites. Research indicates that the adsorption rate of azo dyes, both anionic and cationic, is influenced by the solution's pH. [, ]
Q4: Are there alternative methods for synthesizing this compound-based nanocomposites for dye removal?
A4: While the provided research focuses on co-precipitation for synthesizing Nickel Ferrite (NiFe2O4) nanoparticles within the active carbon matrix, other methods like sol-gel, hydrothermal, and sonochemical processes could potentially be explored for creating similar nanocomposites. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



